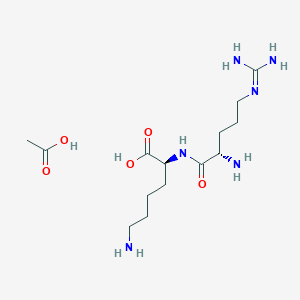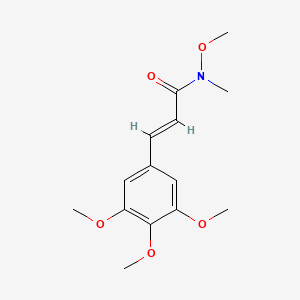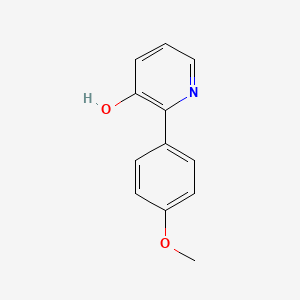
H-Arg-Lys-OH acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Lys-OH acetate (HRLA) is an acetylated amino acid derivative that has recently been gaining attention in the scientific community due to its potential applications in a variety of research fields. HRLA is a small molecule that can be synthesized in a relatively straightforward manner and has been found to possess a number of unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
H-Arg-Lys-OH acetate has been found to have a number of potential applications in scientific research. It has been used as a substrate for various enzymatic reactions, including protease reactions. It has also been used as a model system to study the structure and function of proteins and enzymes. In addition, it has been used to study the structure and function of cell membranes, as well as to study the effects of various drugs on cells.
Mecanismo De Acción
The mechanism of action of H-Arg-Lys-OH acetate is not yet fully understood. However, it is believed that the acetate group on the molecule binds to the active site of enzymes, which then catalyzes the reaction of the substrate. The acetate group may also interact with the cell membrane, which could affect the function of the cell.
Biochemical and Physiological Effects
H-Arg-Lys-OH acetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases, and to affect the structure and function of cell membranes. In addition, it has been found to have an effect on cell signaling, which could potentially lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Arg-Lys-OH acetate has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, it is important to note that H-Arg-Lys-OH acetate is not suitable for use in all experiments, as it may not be suitable for use in certain conditions or with certain substrates.
Direcciones Futuras
H-Arg-Lys-OH acetate has a number of potential future applications in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to study the effects of various drugs on cells. It could also be used to study the effects of various environmental conditions on cells, such as temperature, pH, and light. Additionally, it could be used to study the effects of various drugs on the immune system and to study the effects of various drugs on gene expression. Finally, it could be used to study the effects of various drugs on the development and function of organs and tissues.
Métodos De Síntesis
H-Arg-Lys-OH acetate is synthesized through a condensation reaction between the amino acid lysine and the amino acid arginine. The reaction is catalyzed by a reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a basic environment at a temperature of approximately 25°C. The product of the reaction is an acetylated lysine-arginine dipeptide. The product is then purified and the acetate group is removed to yield H-Arg-Lys-OH acetate.
Propiedades
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3.C2H4O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;1-2(3)4/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFUGWWREVOLNI-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Lys-OH Acetate salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
